molecular formula C11H14ClNO2 B1353001 3-chloro-N-(4-ethoxyphenyl)propanamide CAS No. 19314-15-9

3-chloro-N-(4-ethoxyphenyl)propanamide

Cat. No. B1353001
CAS RN: 19314-15-9
M. Wt: 227.69 g/mol
InChI Key: YPPVRXZDDYKNEF-UHFFFAOYSA-N
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Description

“3-chloro-N-(4-ethoxyphenyl)propanamide” is a chemical compound with the molecular formula C11H14ClNO2 . It has a molecular weight of 227.69 .


Molecular Structure Analysis

The InChI code for “3-chloro-N-(4-ethoxyphenyl)propanamide” is 1S/C11H14ClNO2/c1-2-15-10-5-3-9(4-6-10)13-11(14)7-8-12/h3-6H,2,7-8H2,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-chloro-N-(4-ethoxyphenyl)propanamide” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available sources.

Scientific Research Applications

Herbicidal Activity

  • Synthesis and Herbicidal Activity : A study by Liu et al. (2007) synthesized a compound closely related to 3-chloro-N-(4-ethoxyphenyl)propanamide and tested its herbicidal activity. The compound demonstrated effectiveness as a herbicide.

Binding Affinity in Melatonin Receptors

  • Binding Affinities of Substituted Phenylalkyl Amides : Research by Garratt et al. (1996) explored the binding affinities of various substituted phenylalkyl amides, including those with structures similar to 3-chloro-N-(4-ethoxyphenyl)propanamide, in melatonin receptors.

Immunosuppressive Activities

  • Synthesis and Immunosuppressive Activities : A study by Giraud et al. (2010) on N-aryl-3-(indol-3-yl)propanamides, similar in structure to 3-chloro-N-(4-ethoxyphenyl)propanamide, revealed significant immunosuppressive activities.

Chemical Reactivity and Synthesis

  • Deprotonation Studies of β-Bromopropionanilides : The work of Pandolfi et al. (2019) focused on the reactivity of compounds structurally similar to 3-chloro-N-(4-ethoxyphenyl)propanamide, providing insights into their synthesis and chemical properties.

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : A study by Halve et al. (2007) on derivatives of 3-chloro-N-(4-ethoxyphenyl)propanamide showed potent antimicrobial activity against various microbes.

Spectroscopic Characterization and Cytotoxicity

  • Spectroscopic Characterization and In Vitro Cytotoxicity : Research by Durgun et al. (2016) focused on the spectroscopic characterization and cytotoxic activity of a sulfonamide compound structurally related to 3-chloro-N-(4-ethoxyphenyl)propanamide.

Lack of HIV-1 Integrase Inhibitory Activity

  • HIV-1 Integrase Inhibitory Activity Study : A study by Penta et al. (2013) evaluated derivatives of 3-chloro-N-(4-ethoxyphenyl)propanamide for HIV-1 integrase inhibitory activity but found no significant inhibition.

Pharmacokinetics and Metabolism

  • Pharmacokinetics and Metabolism Study : Research by Wu et al. (2006) on a related propanamide compound provided insights into its pharmacokinetic characteristics and metabolism in preclinical studies.

Solubility and Modeling Studies

  • Solubility and Modeling Studies : A study by Pascual et al. (2017) focused on the solubility of a compound similar to 3-chloro-N-(4-ethoxyphenyl)propanamide, providing valuable data for pharmaceutical applications.

properties

IUPAC Name

3-chloro-N-(4-ethoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-2-15-10-5-3-9(4-6-10)13-11(14)7-8-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPVRXZDDYKNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404058
Record name 3-chloro-N-(4-ethoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-ethoxyphenyl)propanamide

CAS RN

19314-15-9
Record name 3-chloro-N-(4-ethoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-PARA-PROPIONOPHENETIDIDE
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